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A Modern Approach to a Classic Chaotropic Salt Method
Abstract

The isolation of high-purity nucleic acids is a foundational requirement for virtually all molecular

biology applications. A critical step in this process is the effective removal of cellular proteins,

which can otherwise interfere with downstream enzymatic reactions and analyses. This

application note provides a comprehensive guide to the use of sodium perchlorate (NaClO₄), a

powerful chaotropic agent, for the deproteinization of nucleic acids from biological samples.

First described in 1973, this method offers a robust, economical, and often higher-yield

alternative to contemporary kit-based systems and avoids the use of hazardous phenol.[1][2]

We will delve into the biochemical principles of chaotropic disruption, provide detailed, field-

tested protocols for DNA extraction from whole blood, and offer insights into optimizing yield

and purity.

The Principle: Harnessing Chaos for Purity
The efficacy of sodium perchlorate in nucleic acid purification stems from its properties as a

chaotropic agent.[2][3] Chaotropic salts disrupt the highly ordered structure of water molecules

that surround and stabilize macromolecules like proteins and nucleic acids.[3][4] This disruption

has several key effects that are exploited during the extraction process:

Protein Denaturation: By interfering with intramolecular hydrophobic and hydrogen bonding,

sodium perchlorate unfolds proteins, including DNases and other enzymes, rendering them
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inactive and causing them to lose their affinity for nucleic acids.[5][6]

Dissociation of Nucleoprotein Complexes: The high concentration of the perchlorate anion

(ClO₄⁻) effectively breaks the ionic and non-covalent bonds between the negatively charged

phosphate backbone of DNA/RNA and positively charged DNA-binding proteins (e.g.,

histones).

Enhanced Partitioning: When used with an organic solvent like chloroform, sodium

perchlorate facilitates the denaturation of proteins, causing them to precipitate at the

aqueous-organic interface upon centrifugation.[1]

Selective Precipitation: A key advantage of this method is that while nucleic acids are readily

precipitated by alcohol (ethanol or isopropanol), the high concentration of sodium perchlorate

keeps the denatured proteins in solution, allowing for a clean separation.[7][8]

This multi-faceted mechanism allows for an efficient and rapid separation, resulting in a high

yield of pure nucleic acids suitable for sensitive downstream applications.[9]
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Sample Input

Cell Lysis

Deproteinization

Nucleic Acid Isolation

Final Product

Biological Sample
(e.g., Whole Blood, Cell Culture)

Lyse Cells
(Release Nucleic Acids & Proteins)

Add Sodium Perchlorate (NaClO₄)
& Chloroform (CHCl₃)

Phase Separation via Centrifugation

Precipitate Nucleic Acids
(Isopropanol or Ethanol)

Collect Aqueous Phase

Pellet Nucleic Acids via Centrifugation

Wash & Dry Pellet

High-Purity Nucleic Acid
in TE Buffer or Water

 

Start: 3 mL Whole Blood

Add 12 mL RBC Lysis Solution
Mix 5 min, RT

Centrifuge: 3000 x g, 5 min

Discard Supernatant
(Keep WBC Pellet)

Add 2 mL WBC Lysis Solution
Vortex to resuspend pellet

Add 0.5 mL 5M NaClO₄

Mix by inversion

Incubate: 65°C, 30 min

Add 2.5 mL Chloroform
(IN FUME HOOD)

Mix on shaker: 20 min, RT

Centrifuge: 2800 x g, 30 min

Transfer top aqueous phase
to new tube

Add equal volume ice-cold
Isopropanol

Gently invert until DNA
precipitates

Centrifuge: 2500 x g, 3 min

Discard Supernatant

Wash pellet with 15 mL
70% ice-cold Ethanol

Centrifuge: 2500 x g, 3 min

Discard Supernatant

Air-dry pellet (5-10 min)

Resuspend in TE Buffer

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for DNA extraction.
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Part A: Cell Lysis
Add 3 mL of whole blood to a 15 mL polypropylene conical tube.

Add 12 mL of RBC Lysis Solution. Mix by inverting or on a tube rotator for 5 minutes at room

temperature.

Centrifuge at 3000 x g for 5 minutes at room temperature to pellet the white blood cells

(WBCs).

Carefully decant the supernatant. The WBC pellet may be small and slippery. [10]Use a

pipette to remove any residual liquid.

Add 2 mL of WBC Lysis Solution to the pellet and vortex vigorously to resuspend the cells

completely.

Scientist's Note:Complete resuspension of the WBC pellet is critical for efficient lysis and

subsequent deproteinization. The SDS in the WBC Lysis Solution begins the process of

dissolving cell membranes and denaturing some proteins. [11]

Part B: Deproteinization
Add 0.5 mL of 5M Sodium Perchlorate solution to the lysate. Mix thoroughly by inverting the

tube 10-15 times. [10]7. Incubate the tube in a 65°C water bath for 30 minutes. The solution

should become viscous as nucleic acids are released. [8][10]

Scientist's Note:The combination of heat and the chaotropic salt accelerates the

denaturation of proteins, including the digestion of proteins by any Proteinase K if it were

included in the lysis buffer. [8][12]8. PERFORM IN A FUME HOOD: Add 2.5 mL of

chloroform to the tube. [10][13]9. Secure the cap tightly and mix on a shaker for 20

minutes at room temperature. Do not vortex, as this can shear high molecular weight

DNA.

Centrifuge at 2800 x g for 30 minutes. [10]This will separate the mixture into three phases: a

top aqueous phase (containing DNA), a middle interface (precipitated protein), and a bottom

organic phase (lipids and chloroform).
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Part C: Nucleic Acid Precipitation & Washing
Using a sterile pipette, carefully transfer the upper, clear aqueous phase to a new 15 mL

conical tube. Be extremely careful not to disturb the white protein interface.

Scientist's Note:It is better to sacrifice a small amount of the aqueous phase than to carry

over any of the protein interface, which is the most common source of contamination.

Add an equal volume of ice-cold 100% isopropanol (approximately 2.5 mL) to the aqueous

phase.

Gently invert the tube several times. Long, white strands of DNA should immediately become

visible. [1]14. Centrifuge at 2500 x g for 3 minutes to pellet the precipitated DNA.

Carefully pour off the supernatant into an appropriate waste container.

Add 15 mL of ice-cold 70% ethanol and gently invert the tube several times to wash the DNA

pellet. [10]This step removes residual salt.

Centrifuge at 2500 x g for 3 minutes.

Carefully decant the ethanol. Use a pipette to remove any remaining drops.

Allow the pellet to air-dry for 5-10 minutes at room temperature. Do not over-dry, as this will

make the DNA difficult to redissolve.

Part D: Rehydration
Resuspend the DNA pellet in 200-500 µL of TE Buffer or sterile nuclease-free water. Pipette

gently up and down to dissolve. Incubation at 37°C for 15-20 minutes can aid in

resuspension. Store DNA at 4°C for short-term use or -20°C for long-term storage.

Expected Results & Quality Control
The sodium perchlorate method consistently produces high yields of high-quality genomic

DNA.
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Parameter
Perchlorate Method
(Typical)

Kit-Based Method (Typical)

DNA Yield (ng/µL) 431 ± 67 53 ± 6.2

A260/A280 Ratio 1.8 - 2.0 1.8 - 2.0

A260/A230 Ratio > 2.0 > 2.0

Integrity
High molecular weight bands

(>23 kb) on agarose gel
High molecular weight bands

Cost per Sample Low High

Data synthesized from

comparative studies which

show the perchlorate method

yielding significantly more DNA

than common kit-based

methods, especially from

samples with low cell counts.

[1]

Troubleshooting
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Problem Potential Cause(s) Recommended Solution(s)

Low DNA Yield Incomplete cell lysis.

Ensure complete resuspension

of the WBC pellet in the lysis

buffer. Increase incubation

time if necessary.

Loss of DNA pellet during

washing.

The DNA pellet can be

translucent. Be extra careful

when decanting supernatants

after centrifugation.

Incomplete precipitation.

Ensure isopropanol/ethanol is

ice-cold. Ensure proper mixing

after addition.

Low Purity (A260/A280 < 1.8) Protein contamination.

Be more careful when

transferring the aqueous

phase to avoid the protein

interface. Repeat the

chloroform extraction step.

Low Purity (A260/230 < 2.0) Salt or alcohol carryover.

Ensure the 70% ethanol wash

step is performed correctly. Do

not let the pellet dislodge.

Ensure pellet is dry before

resuspension.

DNA is Difficult to Resuspend Pellet was over-dried.

Heat gently at 55-65°C for 10-

15 minutes. Allow to rehydrate

overnight at 4°C.

DNA appears sheared on a gel Excessive mechanical force.

Do not vortex after adding

chloroform. Use wide-bore

pipette tips for transfers. Mix

gently during precipitation.

Mandatory Safety Precautions
Personnel must be fully trained on the hazards of the chemicals used in this protocol.
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Sodium Perchlorate (NaClO₄):

Hazard: Strong oxidizer. May cause fire or explosion, especially when in contact with

combustible materials. [14][15]Harmful if swallowed and causes serious eye irritation.

[16]May cause damage to the thyroid through prolonged or repeated exposure. [15] *

Handling: Wear a lab coat, safety glasses/goggles, and nitrile gloves. [14][17]Keep away

from heat, sparks, and open flames. [15][16]Avoid creating dust. Do not eat, drink, or

smoke when using this product. [14] * Storage: Store in a tightly closed container in a dry,

well-ventilated area designated for oxidizers, away from combustible materials. [16]

Chloroform (CHCl₃):

Hazard: Suspected carcinogen, toxic, and volatile.

Handling:ALWAYS use inside a certified chemical fume hood. Wear appropriate PPE,

including double gloves and safety goggles. Avoid inhalation and skin contact.

Disposal: Dispose of as hazardous chemical waste according to your institution's

guidelines. Do not pour down the drain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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